molecular formula C15H13F2N3O2S B2634162 N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396864-78-0

N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2634162
CAS RN: 1396864-78-0
M. Wt: 337.34
InChI Key: OMNCQMQDFRSGRX-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b][1,3]thiazine , which is a class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds have been found to have significant bioactive properties .


Synthesis Analysis

Methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs have been systematized in the literature . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold .

Scientific Research Applications

  • Microwave-Assisted Synthesis Techniques
    Microwave-assisted synthesis has been employed to create various compounds including isothiazolopyridines, pyridothiazines, and pyridothiazepines, leveraging this technique for higher yields and shorter reaction times compared to conventional methods. The research highlights the potential of microwave techniques in optimizing the synthesis process of such complex molecules (Youssef et al., 2012).

  • Antimicrobial Activities
    Compounds structurally similar to the chemical have shown promising antimicrobial activities. For instance, derivatives of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides exhibited notable antimicrobial properties, suggesting potential applications in medical and pharmaceutical fields (Gein et al., 2015).

  • Applications in Dyeing and Biological Fields
    A study on the synthesis of novel heterocyclic aryl monoazo organic compounds revealed applications in dyeing polyester fabrics, alongside exhibiting antioxidant, antitumor, and antimicrobial activities. This research showcases the versatility of such compounds, extending their utility beyond pharmaceuticals to material science and biological applications (Khalifa et al., 2015).

Biochemical Analysis

Biochemical Properties

N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition or activation depending on the enzyme’s nature .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. These threshold effects are critical for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to decreased glucose metabolism and energy production. Additionally, it can affect the levels of various metabolites, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and other organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression .

properties

IUPAC Name

N-(2,5-difluorophenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S/c1-8-5-18-15-20(14(8)22)6-9(7-23-15)13(21)19-12-4-10(16)2-3-11(12)17/h2-5,9H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNCQMQDFRSGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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